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Compound of Interest

Compound Name:
2-Methyl-3-(methylamino)butan-2-

ol

Cat. No.: B2607304 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Methyl-3-(methylamino)butan-2-ol. Designed for researchers, scientists, and professionals

in drug development, this document outlines predicted spectroscopic data and details the

standard experimental protocols for acquiring such data.

Disclaimer: Experimental spectroscopic data for 2-Methyl-3-(methylamino)butan-2-ol is not

readily available in public scientific databases. The information presented herein is based on

predicted data and established principles of spectroscopic analysis for a molecule with this

structure.

Predicted Mass Spectrometry Data
While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for

various adducts of 2-Methyl-3-(methylamino)butan-2-ol have been calculated and are

presented in Table 1. This data is valuable for the initial identification of the compound in mass

spectrometry analyses.
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Adduct Predicted m/z

[M+H]+ 118.1226

[M+Na]+ 140.1046

[M+K]+ 156.0785

[M+NH4]+ 135.1492

[M-H]- 116.1081

Table 1: Predicted Mass Spectrometry Data for 2-Methyl-3-(methylamino)butan-2-ol.

Expected Spectroscopic Features
Based on the chemical structure of 2-Methyl-3-(methylamino)butan-2-ol, the following

spectral characteristics are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different proton environments in the molecule. This would include signals for the two

methyl groups attached to the tertiary carbon, the methyl group attached to the nitrogen, the

methine proton, the amine proton, and the hydroxyl proton. The chemical shifts and coupling

patterns would be indicative of their neighboring groups.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the unique carbon

atoms in the molecule. This includes the two carbons of the tertiary alcohol moiety, the

methine carbon, the carbon of the N-methyl group, and the carbons of the two other methyl

groups.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the

functional groups present in the molecule. Key expected peaks include:

A broad O-H stretching band, typical for alcohols.
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An N-H stretching band for the secondary amine.

C-H stretching bands for the aliphatic methyl and methine groups.

A C-O stretching band for the tertiary alcohol.

N-H bending and C-N stretching vibrations.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

determine the spectroscopic data for 2-Methyl-3-(methylamino)butan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A small quantity of the purified compound would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically

added as an internal standard.

Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra

are acquired at a specific frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded

over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also

recorded and subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.
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Mass Spectrometry (MS):

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC) or Liquid Chromatography (LC). An appropriate ionization technique

is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 2-Methyl-3-(methylamino)butan-2-ol.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow for the synthesis, purification, and

spectroscopic analysis of a chemical compound.
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Available at: [https://www.benchchem.com/product/b2607304#2-methyl-3-methylamino-
butan-2-ol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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